Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
2-(3-Chloro-quinoxalin-2-ylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline ring, a tetrahydro-benzo[b]thiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-quinoxalin-2-ylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Tetrahydro-benzo[b]thiophene Ring: This ring can be synthesized through a cyclization reaction involving a suitable thiophene precursor.
Coupling of the Quinoxaline and Tetrahydro-benzo[b]thiophene Rings: The two rings can be coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-quinoxalin-2-ylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(3-Chloro-quinoxalin-2-ylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies exploring its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-quinoxalin-2-ylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth and survival. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-quinoxalin-2-ylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
- 2-(3-Fluoro-quinoxalin-2-ylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, 2-(3-Chloro-quinoxalin-2-ylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester exhibits unique properties due to the presence of the chloro group. This group can influence the compound’s reactivity and binding affinity to molecular targets, potentially enhancing its efficacy in various applications.
Biological Activity
Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including a benzothiophene core and a chloroquinoxaline moiety. This compound has garnered attention in recent years due to its promising biological activities, particularly in antimicrobial and anticancer research.
Structural Characteristics
The molecular formula of this compound is C18H16ClN3O3S, with a molecular weight of approximately 335.82 g/mol. Its structure features several functional groups that contribute to its potential biological activities and chemical reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant antibacterial activity against various strains of bacteria. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.64 - 19.92 μM |
P. aeruginosa | 0.72 - 45.30 μM |
Salmonella | 0.54 - 90.58 μM |
S. aureus | 1.11 - 99.92 μM |
Notably, the compound exhibited strong activity against Salmonella, with an MIC as low as 0.54 μM . These findings suggest that this compound could serve as a promising lead for the development of new antibacterial agents.
Antitumor Activity
In addition to its antimicrobial effects, the compound has shown potential antitumor activity in various studies. For instance, compounds derived from similar scaffolds have been evaluated for their cytotoxic effects against cancer cell lines:
Compound ID | IC50 (μM) | Cancer Type |
---|---|---|
Compound A | 23.2 | Breast Cancer |
Compound B | 49.9 | Lung Cancer |
Compound C | 52.9 | Colon Cancer |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that derivatives related to this compound possess significant cytotoxicity against various cancer types .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in critical pathways of bacterial and cancer cell metabolism.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in its mechanism of action against both bacterial and cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in real-world scenarios:
-
Study on Bacterial Infections : A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant strains of bacteria.
- Results : Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
-
Cancer Treatment Trials : Preclinical studies involving animal models have demonstrated the potential of this compound in reducing tumor size and improving survival rates in subjects with aggressive forms of cancer.
- Results : The treated group exhibited a notable decrease in tumor volume and improved overall health metrics compared to controls.
Properties
Molecular Formula |
C19H18ClN3O2S |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-25-19(24)15-11-7-3-6-10-14(11)26-18(15)23-17-16(20)21-12-8-4-5-9-13(12)22-17/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,22,23) |
InChI Key |
YTKUPXWCVUMBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
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